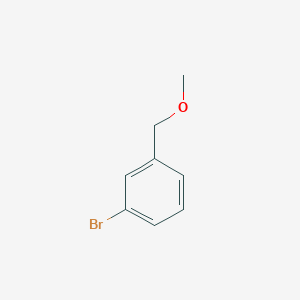

1-Bromo-3-(methoxymethyl)benzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-bromo-3-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYGFMKYRKQSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80529300 | |

| Record name | 1-Bromo-3-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-89-5 | |

| Record name | 3-Bromobenzyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-(methoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of 1-Bromo-3-(methoxymethyl)benzene in Medicinal Chemistry

Executive Summary

In the architecture of modern drug discovery, "linchpin" intermediates—molecules that offer dual functionality with orthogonal reactivity—are critical for high-throughput analog generation. 1-Bromo-3-(methoxymethyl)benzene (CAS: 52711-30-5) represents one such scaffold.

This guide moves beyond basic nomenclature to analyze the compound’s utility as a masked benzyl alcohol equivalent capable of undergoing palladium-catalyzed cross-coupling. By leveraging the stability of the methyl ether against basic organometallic conditions, researchers can functionalize the aromatic ring via the bromine handle before unmasking or utilizing the ether moiety.

Nomenclature and Structural Analysis

IUPAC Designation Logic

The systematic name This compound is derived through strict adherence to IUPAC hierarchy rules for substituted benzenes.

-

Principal Functional Group: The molecule lacks a high-priority functional group (like –COOH or –OH) that would suffix the parent name. Thus, the parent is benzene .

-

Substituents:

-

Bromo (–Br)

-

Methoxymethyl (–CH₂OCH₃) — A complex substituent consisting of a methyl group attached to an oxygen, attached to a methylene bridge.

-

-

Numbering & Priority:

Synonyms in Literature:

-

3-Bromobenzyl methyl ether (Common semi-systematic name)

-

m-Bromobenzyl methyl ether

Electronic & Steric Profile

-

Hammett Equation (

): The methoxymethyl group is electronically distinct from a simple methyl group. The oxygen atom introduces an inductive withdrawing effect ( -

Ortho/Para/Meta Direction: The bromine is weakly deactivating but ortho/para directing. The methoxymethyl group is an alkyl-like activator.

Synthetic Protocols and Causality

The synthesis of this compound is most robustly achieved via Williamson Ether Synthesis . While direct bromination of benzyl methyl ether is possible, it lacks regioselectivity. The following protocol prioritizes regiocontrol and scalability.

Protocol: Methylation of 3-Bromobenzyl Alcohol

Reaction Scheme:

Reagents & Causality Table:

| Reagent | Role | Mechanistic Justification |

| 3-Bromobenzyl Alcohol | Substrate | Provides the pre-installed halogen regiochemistry (meta). |

| Sodium Hydride (NaH) | Base | Irreversible deprotonation of the alcohol. Chosen over NaOH to prevent competitive hydrolysis of the alkyl halide and ensure anhydrous conditions. |

| Methyl Iodide (MeI) | Electrophile | Soft, highly reactive electrophile for SN2 attack by the alkoxide. |

| THF (Tetrahydrofuran) | Solvent | Aprotic polar solvent that solvates the sodium cation, increasing the nucleophilicity of the alkoxide anion. |

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Deprotonation: Suspend NaH (60% dispersion in oil, 1.2 equiv) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.

-

Addition: Add 3-Bromobenzyl alcohol (1.0 equiv) dropwise in THF.

-

Critical Control Point: Evolution of H₂ gas will occur. Venting is required.[5] Stir for 30 minutes at 0°C to ensure complete alkoxide formation.

-

-

Alkylation: Add Methyl Iodide (1.5 equiv) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

-

Quenching: Cool back to 0°C. Carefully add saturated aqueous NH₄Cl to quench unreacted hydride.

-

Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Vacuum distillation is preferred over column chromatography for removing mineral oil residues from NaH.

Reactivity Landscape & Visualization

The utility of this compound lies in the orthogonality of its functional groups. The aryl bromide is reactive toward oxidative addition (Pd/Ni), while the benzyl ether remains inert to bases and weak nucleophiles.

Divergent Synthesis Workflow

The following diagram illustrates how this core scaffold branches into three distinct chemical spaces: Biaryl coupling (Suzuki), Formylation (Lithiation), and Ether Cleavage.

Figure 1: Divergent reactivity profile of the this compound scaffold.

Application in Suzuki-Miyaura Coupling

The methoxymethyl group is stable under standard Suzuki conditions (Base/Heat), making it superior to a free alcohol which can poison catalysts or require protection steps.

-

Catalyst Recommendation: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Solvent System: Toluene/Water or DME/Water.

-

Base: K₂CO₃ or Cs₂CO₃.

Physical Properties & Safety Data

Key Physical Data

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | PubChem [1] |

| Molecular Weight | 201.06 g/mol | Fisher Scientific [2] |

| Boiling Point | ~110–112°C (at 8 mmHg) | Sigma-Aldrich (Analog) [3] |

| Density | 1.406 g/mL | Sigma-Aldrich (Analog) [3] |

| Appearance | Clear to pale yellow liquid | Fisher Scientific [2] |

Safety & Handling (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Keep in a cool, dry place. The ether linkage can form peroxides upon prolonged exposure to air/light; however, benzyl ethers are generally more stable than alkyl ethers. Periodic peroxide testing is recommended if stored >6 months.

References

-

PubChem. (n.d.).[7] Compound Summary for CID 12927162: this compound. National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

Fisher Scientific. (n.d.). 1-Bromobenzyl methyl ether, 98%.[8] Retrieved January 31, 2026, from [Link]

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. youtube.com [youtube.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 1-(4-Bromobenzyl)cyclohexyl methyl ether | C14H19BrO | CID 67155972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Bromobenzyl methyl ether, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Navigating Chemical Identity and Utility: A Technical Guide to 1-Bromo-3-(methoxymethyl)benzene

Executive Summary

1-Bromo-3-(methoxymethyl)benzene (CAS 1515-89-5) is a bifunctional aromatic building block critical to modern drug discovery, particularly in the synthesis of Targeted Protein Degraders (PROTACs) and kinase inhibitors. Its value lies in its structural duality: it possesses an aryl bromide handle for robust cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a methoxymethyl (MOM) group that functions not merely as a protecting group, but often as a stable benzyl methyl ether pharmacophore improving metabolic stability and solubility.

This guide moves beyond simple nomenclature to establish a rigorous framework for identifying, synthesizing, and utilizing this compound, ensuring researchers avoid costly isomeric confusion common in this chemical space.

Part 1: The Nomenclature Matrix & Chemical Identity

In chemical informatics, "synonyms" are often a source of error. For this compound, the risk of confusing it with its structural isomers (such as 3-bromoanisole or 3-bromobenzyl bromide) is high.

Disambiguation Strategy

The following table and decision tree provide a definitive identification matrix to ensure procurement and usage of the correct scaffold.

| Identifier Type | Value / Name | Technical Context |

| CAS Number | 1515-89-5 | Primary Identifier (Use for Ordering) |

| IUPAC Name | This compound | Formal systematic name. |

| Functional Synonym | 3-Bromobenzyl methyl ether | Describes the ether linkage explicitly. |

| Common Synonym | m-(Methoxymethyl)bromobenzene | Uses meta notation; common in older literature. |

| High-Risk Confusion | 3-Bromoanisole (CAS 2398-37-0) | INCORRECT. Methoxy is directly on the ring. |

| High-Risk Confusion | 3-Bromobenzyl bromide (CAS 823-78-9) | INCORRECT. Bromine is on the alkyl chain. |

Visualizing the Isomer Trap

The diagram below illustrates the structural differences between the target molecule and its common "imposters."

Figure 1: Structural disambiguation logic to distinguish CAS 1515-89-5 from common isomeric errors.

Part 2: Physicochemical Profile

Understanding the physical state is vital for process chemistry scaling. Unlike solid aryl bromides, this compound is typically a liquid at room temperature, requiring specific handling during aliquoting.

| Property | Data | Operational Implication |

| Molecular Weight | 201.06 g/mol | Calculation basis for stoichiometry. |

| Physical State | Liquid (Colorless to pale yellow) | Volumetric dispensing is possible; avoid static buildup. |

| Boiling Point | ~115-120°C (at reduced pressure) | High boiling point allows for reflux in THF/Dioxane without loss. |

| Solubility | DCM, THF, Ethyl Acetate | Highly lipophilic; extract with organic solvents. |

| Stability | Stable under ambient conditions | Store at Room Temp (RT); inert atmosphere recommended for long term. |

Part 3: Synthesis & Manufacturing Protocol

While commercial sources exist, in-house synthesis is often required for isotopic labeling (e.g., using

The "Self-Validating" Williamson Ether Route

The most robust synthesis avoids the lachrymatory 3-bromobenzyl bromide and instead methylates 3-bromobenzyl alcohol. This route is self-validating because the shift in Rf value (TLC) and the disappearance of the -OH stretch (IR) provide immediate confirmation.

Reagents:

-

3-Bromobenzyl alcohol (Starting Material)

-

Sodium Hydride (NaH, 60% dispersion in oil)

-

Methyl Iodide (MeI) or Dimethyl Sulfate

-

Solvent: Anhydrous THF or DMF

Protocol:

-

Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Deprotonation:

-

Charge NaH (1.2 equiv) washed with hexanes (to remove oil) into the flask.

-

Add anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.

-

Add 3-Bromobenzyl alcohol (1.0 equiv) dropwise. Observation: Vigorous bubbling (

gas). -

Validation: Stir for 30 min until bubbling ceases (ensures complete alkoxide formation).

-

-

Methylation:

-

Add Methyl Iodide (1.5 equiv) dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

-

Quench & Workup:

-

Carefully quench with saturated

solution. -

Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc gradient). The product (ether) moves significantly faster than the starting alcohol.

-

Figure 2: Step-by-step workflow for the Williamson Ether synthesis of the target scaffold.

Part 4: Applications in Drug Discovery[2][3]

This compound is not just a solvent or reagent; it is a "Warhead Linker" precursor.

PROTACs (Proteolysis Targeting Chimeras)

In protein degrader design, the linker length and composition are critical. The meta-substituted benzyl ether provides a rigid yet metabolically stable spacer.

-

Mechanism: The aryl bromide undergoes Buchwald-Hartwig amination to attach to an E3 ligase ligand (e.g., Thalidomide derivatives), while the methoxymethyl group can be demethylated (using

) to reveal a benzyl alcohol for further functionalization, or retained as a lipophilic cap.

Fragment-Based Drug Design (FBDD)

The methoxymethyl group mimics the hydration shell of water or accepts hydrogen bonds in the kinase hinge region, while the bromine allows for rapid library expansion via Suzuki coupling.

Divergent Synthesis Workflow

The diagram below details how this single molecule diverges into three distinct medicinal chemistry classes.

Figure 3: Divergent synthetic utility in medicinal chemistry workflows.

Part 5: Safety and Handling (E-E-A-T)

-

Hazard Identification: Like most benzyl halides and ethers, this compound is an irritant.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store in a cool, dry place. While the ether linkage is stable, the aryl bromide is sensitive to light over prolonged periods (photolytic debromination). Amber vials are recommended.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15134211, this compound. Retrieved from [Link]

Methodological & Application

Application Notes and Protocol for the Suzuki-Miyaura Coupling of 1-Bromo-3-(methoxymethyl)benzene

Introduction: The Strategic Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester, provides a powerful and versatile route to biaryl, vinyl, or polyolefin structures.[2][4][5] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[6][7]

This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 1-Bromo-3-(methoxymethyl)benzene with various arylboronic acids. The presence of the methoxymethyl substituent introduces electronic and steric considerations that necessitate a carefully optimized protocol. As such, this document is intended for researchers, scientists, and drug development professionals seeking to employ this specific substrate in their synthetic campaigns.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide, this compound, to a palladium(0) complex. This step, often the rate-determining one, involves the insertion of the palladium into the carbon-bromine bond, forming a palladium(II) intermediate.[8][9] The reactivity of the aryl halide generally follows the trend I > OTf > Br > Cl.[9][10] For aryl bromides, this step is typically efficient.

-

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. A base is crucial for this process; it activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[2][11] The choice of base and solvent can significantly impact the rate and efficiency of transmetalation.[9][12]

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Visualizing the Catalytic Cycle

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Suzuki-Miyaura Cross-Coupling Reaction | TCI AMERICA [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-3-(methoxymethyl)benzene

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Bromo-3-(methoxymethyl)benzene in Synthesis

This compound is a versatile building block in modern organic synthesis. Its structure, featuring a reactive aryl bromide and a methoxymethyl ether, allows for a diverse range of chemical transformations. The bromo substituent serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.[1] The methoxymethyl group, on the other hand, can act as a stable protecting group or be further elaborated, offering additional synthetic flexibility. This unique combination makes it a valuable precursor in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1][2] The resulting 3-(methoxymethyl)phenyl motif is found in a variety of biologically active compounds and functional materials.[3][4]

Palladium-catalyzed cross-coupling reactions have become indispensable tools for synthetic chemists due to their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[1][5] These reactions, which include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, all rely on a common catalytic cycle involving a palladium(0) species.[6][7] This guide provides detailed application notes and protocols for the utilization of this compound in these key transformations.

The General Palladium Catalytic Cycle: A Unifying Mechanistic Framework

A fundamental understanding of the general palladium catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The cycle typically involves three key elementary steps:

-

Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.[8][9]

-

Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck): In this step, the second coupling partner is introduced. For Suzuki reactions, this involves the transfer of an organic group from a boronic acid or ester to the palladium center.[10] For Sonogashira couplings, a copper acetylide transfers the alkyne group.[11] In the Heck reaction, an alkene inserts into the palladium-carbon bond.[6]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[9]

The efficiency and selectivity of these reactions are highly dependent on the choice of ligands, bases, solvents, and temperature.[12]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures and is widely used in the synthesis of pharmaceuticals and agrochemicals.[1][13] The reaction couples an organoboron reagent (boronic acid or ester) with an organohalide.

Mechanistic Considerations:

The key to a successful Suzuki-Miyaura coupling lies in the activation of the organoboron species by a base, which facilitates the transmetalation step.[10] The choice of palladium source, ligand, and base is critical for achieving high yields and preventing side reactions such as protodeboronation.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)[14]

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

-

Add a mixture of DME (5 mL) and water (1 mL).

-

The reaction mixture is stirred and heated to 80 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Data Summary Table: Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂ | A robust and efficient catalyst for a wide range of Suzuki couplings.[14] |

| Ligand | dppf (in the catalyst) | The ferrocene backbone provides stability and promotes efficient catalysis. |

| Base | K₂CO₃ | A common and effective base for activating the boronic acid.[14] |

| Solvent | DME/Water | A polar aprotic solvent system that facilitates the dissolution of both organic and inorganic reagents. |

| Temperature | 80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |

II. Heck-Mizoroki Reaction: Olefin Arylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[6][15] It is a powerful tool for the synthesis of substituted alkenes.

Mechanistic Insights:

The Heck reaction proceeds via a different pathway than the Suzuki coupling after the oxidative addition step. Instead of transmetalation, the alkene undergoes a migratory insertion into the aryl-palladium bond. This is followed by a β-hydride elimination to release the product and a palladium-hydride species. A base is required to regenerate the palladium(0) catalyst.[6]

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) and styrene (1.2 mmol, 1.2 equiv) in DMF (5 mL).

-

Add triethylamine (1.5 mmol, 1.5 equiv).

-

In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%) in DMF (1 mL).

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction to 100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purify the crude product by column chromatography.

Data Summary Table: Heck Reaction

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(OAc)₂ | A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[16] |

| Ligand | P(o-tol)₃ | A bulky phosphine ligand that can promote the reaction. |

| Base | Et₃N | A common organic base used to regenerate the Pd(0) catalyst. |

| Solvent | DMF | A polar aprotic solvent suitable for Heck reactions.[17] |

| Temperature | 100 °C | Higher temperatures are often required for Heck reactions to proceed efficiently. |

graph TD { A[Start: Prepare Reaction Mixture] --> B{Add Catalyst}; B --> C{Heat and Stir}; C --> D{Monitor Progress}; D -- Reaction Complete --> E[Work-up]; D -- Reaction Incomplete --> C; E --> F[Purification]; F --> G[Characterize Product];subgraph "Experimental Workflow" A; B; C; D; E; F; G; end style A fill:#4285F4,stroke:#333,stroke-width:2px,font-family:sans-serif,color:#FFFFFF style G fill:#34A853,stroke:#333,stroke-width:2px,font-family:sans-serif,color:#FFFFFF

}

Caption: A simplified experimental workflow for palladium-catalyzed cross-coupling reactions.

III. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[18] This reaction is notable for its use of a copper co-catalyst in addition to the palladium catalyst.

Mechanistic Nuances:

The Sonogashira reaction involves two interconnected catalytic cycles.[11] The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[11]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

-

Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

-

Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate.

-

Wash the organic solution with saturated aqueous ammonium chloride, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Summary Table: Sonogashira Coupling

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A standard and effective catalyst for Sonogashira couplings. |

| Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate.[18] |

| Base | Et₃N | Acts as both a base and a solvent in some cases. |

| Solvent | THF | A common aprotic solvent for this reaction. |

| Temperature | Room Temperature | Sonogashira couplings can often be performed under mild temperature conditions.[18] |

IV. Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[19][20] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[21]

Mechanistic Highlights:

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the palladium(0) catalyst.[19][21] The choice of a bulky, electron-rich phosphine ligand is often crucial for high efficiency.[20][21]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Add toluene (2 mL).

-

Add this compound (1.0 mmol, 1.0 equiv) followed by morpholine (1.2 mmol, 1.2 equiv).

-

Seal the tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a plug of silica gel, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary Table: Buchwald-Hartwig Amination

| Parameter | Condition | Rationale |

| Palladium Source | Pd₂(dba)₃ | A common Pd(0) source for Buchwald-Hartwig aminations. |

| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that promotes efficient C-N bond formation.[21] |

| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine. |

| Solvent | Toluene | A non-polar solvent commonly used for this reaction. |

| Temperature | 100 °C | Elevated temperatures are typically required to drive the reaction to completion. |

Conclusion

This compound is a highly valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a wide array of functionalized molecules. The protocols provided in this guide serve as a solid foundation for the application of this important building block in academic and industrial research, particularly in the field of drug discovery and development.

References

-

Wikipedia. Sonogashira coupling.

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

-

Organic Chemistry Portal. Sonogashira Coupling.

-

Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II.

-

Chemistry LibreTexts. Buchwald-Hartwig Amination.

-

Nature. Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides.

-

Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene.

-

Chemistry LibreTexts. 17.2: Palladium catalyzed couplings.

-

RSC Publishing. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers.

-

Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.

-

Hindawi. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.

-

SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

-

Organic Chemistry Portal. Heck Reaction.

-

RSC Publishing. Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.

-

ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of...

-

YouTube. Palladium Cross-Coupling Reactions 1. An Introduction.

-

PubMed Central. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade.

-

PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.

-

MDPI. Palladium-Catalyzed Three-Component Coupling of Benzynes, Benzylic/Allylic Bromides and 1,1-Bis[(pinacolato)boryl]methane.

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

-

Organic Chemistry Portal. Suzuki Coupling.

-

PubMed. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis.

-

RSC Publishing. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.

-

Chemistry LibreTexts. Heck Reaction.

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

-

YouTube. Heck Reaction example 3.

-

Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

-

Chemistry LibreTexts. Sonogashira Coupling.

-

RSC Publishing. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.

-

NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif.

-

ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones.

-

Wikipedia. Buchwald–Hartwig amination.

-

NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

-

PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.

-

Macmillan Group. The Intramolecular Heck Reaction.

-

ResearchGate. Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery.

Sources

- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. nobelprize.org [nobelprize.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. Heck Reaction [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nanochemres.org [nanochemres.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. youtube.com [youtube.com]

Application Notes & Protocols: 1-Bromo-3-(methoxymethyl)benzene in the Synthesis of Pharmaceutical Intermediates

Abstract

This technical guide provides an in-depth exploration of 1-Bromo-3-(methoxymethyl)benzene, a versatile and highly valuable building block in modern medicinal chemistry. Its unique bifunctional nature, featuring a reactive bromine atom for cross-coupling reactions and a stable methoxymethyl substituent, makes it an essential precursor for a wide array of complex pharmaceutical intermediates. This document details the physicochemical properties, core synthetic applications, and field-proven, step-by-step protocols for key transformations, including Grignard reagent formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The causality behind experimental choices is explained to empower researchers in drug discovery and development to leverage this reagent to its full potential.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical synthesis, substituted bromobenzenes are indispensable intermediates.[1][2][3][4] They serve as robust molecular scaffolds, allowing for the precise and strategic introduction of aryl moieties into active pharmaceutical ingredients (APIs). This compound (CAS No. 1515-89-5) emerges as a particularly strategic reagent. The bromine atom, positioned at the meta-position, serves as a versatile "handle" for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

Simultaneously, the methoxymethyl group offers several advantages:

-

Stereoelectronic Influence: Its presence at the meta-position electronically influences the aromatic ring, directing subsequent reactions and modulating the properties of the resulting molecule.

-

Structural Stability: The ether linkage is generally stable under many reaction conditions, allowing it to be carried through multi-step syntheses.

-

Pharmacophoric Contribution: The methoxymethyl group can contribute to the desired pharmacological profile of the final drug molecule through hydrogen bonding or steric interactions.

This guide provides the necessary protocols to harness the reactivity of this compound, enabling the synthesis of diverse and complex molecular architectures.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

| Property | Value | Reference |

| CAS Number | 1515-89-5 | [5] |

| Molecular Formula | C₈H₉BrO | |

| Molecular Weight | 201.06 g/mol | |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 117-118 °C at 21 Torr | [5] |

| Density | ~1.388 g/cm³ (Predicted) | [5] |

| Storage | Sealed in dry, Room Temperature | [5] |

Safety & Handling

As with all aryl bromides, this compound should be handled with care in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, is mandatory. It is combustible and should be kept away from heat, sparks, and open flames.[6] Incompatible materials include strong oxidizing agents and strong acids.[6] For complete safety information, consult the latest Safety Data Sheet (SDS) from your supplier.

Core Synthetic Transformations: A Versatile Building Block

The synthetic utility of this compound stems from its ability to undergo a variety of powerful, bond-forming reactions. The bromine atom is the primary site of reactivity, enabling its use in cornerstone reactions of modern organic synthesis.

Experimental Protocols

The following protocols are designed to be robust and reproducible. They represent standard, well-established methodologies adapted for this specific substrate.

Protocol 1: Grignard Reagent Formation and Nucleophilic Addition

This protocol details the formation of the Grignard reagent, 3-(methoxymethyl)phenylmagnesium bromide, a potent carbon nucleophile, followed by its reaction with an aldehyde.[8][9]

Causality & Expertise: The Grignard reaction is notoriously sensitive to moisture and protic solvents, which will quench the highly basic organometallic reagent.[8] Therefore, the use of anhydrous solvents and flame-dried glassware is not merely a suggestion but a critical requirement for success. The initiation of the reaction is the rate-determining step; a small crystal of iodine or gentle warming is often used to activate the magnesium surface.[8][10]

Reaction Scheme:

| Reagents & Materials | Amount (10 mmol scale) | Molar Eq. | Notes |

| Magnesium Turnings | 267 mg | 1.1 | |

| Iodine | 1 small crystal | Catalytic | For activation |

| This compound | 2.01 g | 1.0 | |

| Anhydrous Tetrahydrofuran (THF) | 30 mL | - | Solvent |

| Aldehyde (e.g., Benzaldehyde) | 1.06 g (1.02 mL) | 1.0 | Substrate |

| Saturated aq. NH₄Cl | 20 mL | - | Quenching |

| Diethyl Ether or Ethyl Acetate | 50 mL | - | Extraction |

| Anhydrous MgSO₄ or Na₂SO₄ | As needed | - | Drying agent |

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of nitrogen or argon. Allow to cool to room temperature.

-

Initiation: Add the magnesium turnings and the iodine crystal to the flask.

-

Reagent Addition: Dissolve this compound in 10 mL of anhydrous THF. Add ~1-2 mL of this solution to the magnesium turnings.

-

Reaction Start: Gently warm the flask with a heat gun or place it in a warm water bath until bubbling begins and the brown color of the iodine fades. If the reaction does not start, add another small iodine crystal.

-

Grignard Formation: Once the reaction is initiated, add the remaining aryl bromide solution dropwise via an addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

-

Nucleophilic Addition: Cool the Grignard solution to 0 °C in an ice bath. Dissolve the aldehyde in 10 mL of anhydrous THF and add it dropwise to the stirred Grignard reagent.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Workup & Quenching: Cool the reaction mixture again to 0 °C and slowly add the saturated aqueous NH₄Cl solution to quench the reaction and any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Self-Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its functional group tolerance and mild conditions.[11] This protocol couples the aryl bromide with a generic boronic acid.

Causality & Expertise: The choice of palladium catalyst, ligand, and base is crucial.[12] Pd(PPh₃)₄ is a common and effective catalyst. The ligand (PPh₃) stabilizes the palladium center, while the base (e.g., Na₂CO₃ or K₂CO₃) is essential for the transmetalation step of the catalytic cycle. A two-phase solvent system (e.g., Toluene/Water or Dioxane/Water) is often used to dissolve both the organic and inorganic reagents.[11]

| Reagents & Materials | Amount (5 mmol scale) | Molar Eq. | Notes |

| This compound | 1.0 g | 1.0 | |

| Arylboronic Acid | 1.2 - 1.5 | Varies by substrate | |

| Pd(PPh₃)₄ | 173 mg | 0.03 | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 1.06 g | 2.0 | Base |

| Toluene | 20 mL | - | Solvent |

| Water | 5 mL | - | Solvent |

| Ethyl Acetate | 50 mL | - | Extraction |

| Anhydrous MgSO₄ | As needed | - | Drying agent |

Step-by-Step Methodology:

-

Setup: To a 100 mL flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

-

Solvent Addition: Add the toluene, followed by a solution of Na₂CO₃ in 5 mL of water.

-

Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Add 20 mL of water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (typically using a hexane/ethyl acetate gradient).

Self-Validation: Successful coupling is confirmed by the disappearance of the starting material spots/peaks and the appearance of a new, typically less polar, product spot on TLC or a new peak in LC-MS with the expected mass. Full characterization by NMR is required to confirm the regiochemistry and structure.

Protocol 3: Buchwald-Hartwig Amination

This powerful palladium-catalyzed reaction forms a carbon-nitrogen bond, a linkage ubiquitous in pharmaceuticals.[13][14][15]

Causality & Expertise: Buchwald-Hartwig amination relies on a sophisticated catalyst system composed of a palladium precursor and a specialized, sterically bulky phosphine ligand.[14] The ligand is critical for facilitating the reductive elimination step that forms the C-N bond. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is vital to deprotonate the amine without competing in the reaction. The reaction must be run under strictly anhydrous and anaerobic conditions as the catalyst is sensitive to oxygen.

| Reagents & Materials | Amount (5 mmol scale) | Molar Eq. | Notes |

| This compound | 1.0 g | 1.0 | |

| Amine (e.g., Morpholine) | 523 mg (0.59 mL) | 1.2 | |

| Pd₂(dba)₃ | 46 mg | 0.01 | Palladium Precursor |

| XPhos or similar ligand | 57 mg | 0.024 | Ligand |

| Sodium tert-butoxide (NaOtBu) | 673 mg | 1.4 | Base |

| Anhydrous Toluene | 25 mL | - | Solvent |

| Ethyl Acetate / Hexanes | As needed | - | Extraction/Purification |

Step-by-Step Methodology:

-

Inert Setup: In a glovebox or under a strong flow of argon, add the Pd₂(dba)₃, ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a stir bar.

-

Reagent Addition: Add the this compound, followed by the amine and anhydrous toluene.

-

Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Self-Validation: The formation of the C-N bond results in a significant shift in the polarity and mass of the product compared to the starting materials, which is easily tracked by TLC and LC-MS. NMR spectroscopy is essential to confirm the successful amination at the correct position.

Conclusion

This compound is a powerful and versatile reagent for constructing complex molecular frameworks essential for pharmaceutical development. Its strategic value lies in the reliable and predictable reactivity of the aryl bromide handle, which can be readily transformed through robust and scalable reactions like Grignard addition, Suzuki coupling, and Buchwald-Hartwig amination. The protocols outlined in this guide provide a solid foundation for researchers to confidently employ this building block in their synthetic campaigns, accelerating the discovery and development of new therapeutic agents.

References

-

Sciencemadness Discussion Board. (2011). 1-bromo-3-methoxybenzene. Available at: [Link]

- Google Patents. (1994). Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof. US6063940A.

-

PYG Lifesciences. (2025). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Available at: [Link]

-

SIELC Technologies. (2018). 1-Bromo-3-methoxybenzene. Available at: [Link]

-

Pharmaffiliates. (n.d.). 1-Bromo-3-methoxypropane: Essential Intermediate for Brinzolamide and Beyond. Available at: [Link]

-

Winthrop University Chemistry Department. (2012). The Grignard Reaction. Available at: [Link]

-

Indiamart. (n.d.). API Intermediate - 1-Bromo-3 5-Dimethoxy Benzene, CAS 20469-65-2. Available at: [Link]

-

Pragna Group. (2025). Top 5 Uses of Bromo Benzene in Chemical Manufacturing. Available at: [Link]

- Google Patents. (2010). Process for the preparation of 1-bromo-3,5-dimethyl adamantane. US20110306796A1.

- Google Patents. (2007). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene. WO2007107820A2.

- Google Patents. (1981). Process for the preparation of 1-bromo-3,5-dichlorobenzene. EP0046859A1.

- Google Patents. (2018). Multi-substituted benzene compound having biological activity, preparation method therefor, and application thereof. WO2019153954A1.

-

Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

-

Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

YouTube. (2021). Buchwald-Hartwig Amination Reaction. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-methoxy- (CAS 2398-37-0). Available at: [Link]

-

YouTube. (2021). Suzuki reaction example. Available at: [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

-

ResearchGate. (2025). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. NIST Chemistry WebBook. Available at: [Link]

-

AD Pharmacem. (n.d.). Buy High-Quality API Intermediates. Available at: [Link]

-

Carl ROTH. (n.d.). Benzene - Safety Data Sheet. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). Available at: [Link]

Sources

- 1. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]

- 2. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 3. nbinno.com [nbinno.com]

- 4. srinnovationsindia.com [srinnovationsindia.com]

- 5. 1515-89-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. bohr.winthrop.edu [bohr.winthrop.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

Buchwald-Hartwig amination protocol for 1-Bromo-3-(methoxymethyl)benzene

Application Note: AN-2026-BH-MET Topic: Optimization and Standard Operating Procedure for the Buchwald-Hartwig Amination of 1-Bromo-3-(methoxymethyl)benzene.

Introduction & Substrate Analysis

Target Electrophile: this compound CAS: 2398-37-0 (Analogous reference) Molecular Weight: 201.06 g/mol

This Application Note details the protocol for coupling this compound with primary and secondary amines. This substrate presents a specific set of electronic and steric characteristics that dictate the choice of catalyst:

-

Electronic Profile: The methoxymethyl group at the meta position exerts a weak inductive electron-withdrawing effect (

) on the ring but lacks the strong resonance donation of a direct methoxy group. Consequently, the C-Br bond is sufficiently prone to oxidative addition without requiring specialized electron-deficient ligands. -

Steric Profile: The meta substitution pattern is generally accessible. However, the benzylic oxygen can act as a weak hemilabile ligand, potentially interfering with palladium coordination if the primary ligand is not sufficiently bulky.

-

Chemo-stability: The benzylic ether linkage is robust under basic conditions (NaOtBu, Cs₂CO₃) but susceptible to cleavage by strong Lewis acids or harsh nucleophiles at extreme temperatures.

Strategic Catalyst Design

To ensure a self-validating and high-yielding reaction, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Older generation ligands (e.g., BINAP, PPh₃) often require higher catalyst loadings and suffer from slower rates with meta-substituted ethers.

Recommended Ligand Systems:

-

RuPhos: The gold standard for secondary amines and bulky primary amines. Its high bulk prevents bis-amine coordination to Pd, facilitating the reductive elimination step.

-

XPhos: Excellent general-purpose ligand for primary amines and anilines.

-

BrettPhos: Reserved for difficult primary amines or if high selectivity for mono-arylation is required.

Mechanistic Pathway (The "Why")

The catalytic cycle relies on the bulk of the ligand to drive the reaction forward. The monolithic bulk of RuPhos/XPhos facilitates the rapid reductive elimination of the C-N bond, which is often the turnover-limiting step in sterically unencumbered systems.

Figure 1: Catalytic cycle emphasizing the role of bulky ligands in facilitating the coupling of meta-substituted aryl bromides.[1][2][3][4][5][6][7]

Experimental Protocols

Two methods are provided. Method A is the standard high-throughput protocol. Method B is for base-sensitive substrates (e.g., if the amine partner contains esters or nitriles).

Reagent Stoichiometry Table

| Component | Equiv. | Role | Notes |

| Aryl Bromide | 1.0 | Electrophile | Limiting reagent |

| Amine | 1.2 | Nucleophile | Slight excess ensures conversion |

| Pd(OAc)₂ | 0.01 - 0.02 | Pre-catalyst | 1-2 mol% is sufficient |

| Ligand (RuPhos) | 0.02 - 0.04 | Ligand | 1:2 Pd:L ratio is critical for stability |

| Base | 1.4 | Proton Scavenger | See Method A vs B |

| Solvent | [0.2 M] | Medium | Toluene or 1,4-Dioxane |

Method A: Standard Conditions (NaOtBu / Toluene)

Best for: Alkyl amines, cyclic amines (morpholine, piperidine), and robust anilines.

-

Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar.

-

Catalyst Loading: Add Pd(OAc)₂ (1.0 equiv, typically 2.2 mg for a 1 mmol scale) and RuPhos (2.0 equiv relative to Pd, typically 9.3 mg).

-

Note: Alternatively, use the precatalyst RuPhos Pd G4 (1-2 mol%) for easier handling and consistent activation.

-

-

Solvent Addition: Add anhydrous Toluene (2.0 mL per mmol substrate). Stir at room temperature for 1-2 minutes to allow ligand complexation (solution turns from orange to pale yellow/brown).

-

Substrate Addition: Add This compound (1.0 mmol, 201 mg) and the Amine (1.2 mmol).

-

Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).

-

Critical Step: Seal the vial immediately. NaOtBu is hygroscopic; moisture kills the reaction.

-

-

Reaction: Heat the block to 100°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.

Method B: Mild Conditions (Cs₂CO₃ / Dioxane)

Best for: Substrates with esters, ketones, or base-sensitive functionalities.

-

Setup: Follow the setup in Method A.

-

Solvent Change: Substitute Toluene with anhydrous 1,4-Dioxane .

-

Base Change: Substitute NaOtBu with Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

-

Note: Cs₂CO₃ is less soluble.[8] Vigorous stirring (800+ RPM) is required to maintain a heterogeneous suspension.

-

-

Reaction: Heat to 90°C . Reaction times are typically longer (12–18 hours) due to the weaker base.

Optimization Workflow (Self-Validating System)

If the standard protocol yields <80%, follow this logic tree to diagnose the failure mode.

Figure 2: Optimization logic for troubleshooting low yields or side reactions.

Safety and Handling

-

This compound: Irritant.[7][8] Avoid contact with skin and eyes.[7][8][9][10] The benzylic ether is flammable; ensure proper grounding.

-

Palladium Residues: Pd species are toxic. All waste streams must be segregated into heavy metal waste.

-

Exotherm: The addition of NaOtBu to the reaction mixture can be slightly exothermic. Add slowly on scales >10g.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

-

Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed C-N Cross-Coupling of Ammonium Salts." Organic Letters.

-

Organic Chemistry Portal. (2024). "Buchwald-Hartwig Cross Coupling Reaction."[3][11]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Benzene, 1-bromo-3-methoxy- [webbook.nist.gov]

- 6. 1-bromo-3,5-bis(methoxymethyl)Benzene | C10H13BrO2 | CID 15134211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.chemscene.com [file.chemscene.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. grokipedia.com [grokipedia.com]

Application Note & Protocols: The Strategic Role of 1-Bromo-3-(methoxymethyl)benzene in the Construction of Complex Organic Molecules

Abstract: This guide provides an in-depth analysis of 1-Bromo-3-(methoxymethyl)benzene (CAS No: 1515-89-5), a versatile and strategically important building block in modern organic synthesis. We will explore its fundamental properties and delve into its principal applications in constructing complex molecular architectures, with a focus on its utility in palladium-catalyzed cross-coupling reactions and organometallic transformations. The inherent stability of the methoxymethyl (MOM) ether under various reaction conditions makes this reagent a protected form of 3-bromophenol, enabling synthetic strategies that would otherwise be challenging. This document furnishes researchers, scientists, and drug development professionals with detailed mechanistic insights and robust, field-proven protocols to effectively leverage this reagent in their synthetic endeavors.

Structural Analysis & Physicochemical Properties

This compound is a bifunctional molecule whose reactivity is dominated by two key features: the carbon-bromine (C-Br) bond and the methoxymethyl (MOM) ether group. The bromine atom serves as a versatile reactive handle, primarily for the formation of new carbon-carbon bonds. The MOM group acts as a stable protecting group for a phenolic oxygen, preventing the interference of a potentially acidic proton in base-sensitive or organometallic reactions.[1][2]

The strategic placement of the MOM ether at the meta-position relative to the bromine atom influences the electronic properties of the aromatic ring, but its primary role is steric and protective. This protection is crucial because free hydroxyl groups are incompatible with strongly basic or nucleophilic reagents like Grignard reagents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1515-89-5 | |

| Molecular Formula | C₈H₉BrO | |

| Molecular Weight | 201.06 g/mol | |

| Appearance | Liquid | |

| Purity | Typically ≥98% | |

| Storage | Sealed in a dry environment at room temperature |

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials.[4] this compound is an excellent substrate for this reaction due to the reactive C-Br bond.

Mechanistic Insight: The "Why" of the Suzuki Coupling

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to troubleshooting and optimizing the reaction. The process involves three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[5]

-

Transmetalation: A base activates the organoboron compound (e.g., a boronic acid) to form a more nucleophilic boronate species.[6] This species then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[5]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a representative coupling to form 3-(methoxymethyl)-1,1'-biphenyl.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 201.06 | 1.0 | 201 mg |

| Phenylboronic Acid | 121.93 | 1.2 | 146 mg |

| Pd(PPh₃)₄ (Catalyst) | 1155.56 | 0.03 (3 mol%) | 35 mg |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.5 | 265 mg |

| Toluene | - | - | 8 mL |

| Water | - | - | 2 mL |

Procedure:

-

Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reagent Addition: To the flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

-

Solvent Addition: Add the toluene and water. The two-phase solvent system is common for Suzuki couplings, as the base is soluble in the aqueous phase and the organic substrates and catalyst are in the organic phase.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 6-12 hours.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). The washes remove the inorganic base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Core Application: Grignard Reagent Formation & Nucleophilic Addition

The C-Br bond in this compound allows for its conversion into the corresponding Grignard reagent, 3-(methoxymethyl)phenylmagnesium bromide. This transforms the electrophilic aryl carbon into a potent nucleophile, capable of attacking a wide range of electrophiles like aldehydes, ketones, and esters.[3][7][8]

Causality: The Criticality of Anhydrous Conditions

Grignard reagents are extremely strong bases.[3] They react readily with any protic source, including trace amounts of water, which would quench the reagent and halt the desired reaction. Therefore, all glassware must be rigorously dried (e.g., oven-dried) and all solvents must be anhydrous.

Protocol: Formation and Reaction of 3-(methoxymethyl)phenylmagnesium bromide

This two-part protocol details the formation of the Grignard reagent and its subsequent reaction with cyclohexanone.

Part A: Grignard Reagent Formation

-

Glassware Preparation: Ensure a three-neck round-bottom flask, dropping funnel, and condenser are oven-dried and assembled hot under a stream of dry inert gas.

-

Magnesium Activation: Place magnesium turnings (1.2 equiv., e.g., 1.2 mmol, 29 mg) in the flask. A crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.

-

Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equiv., 1.0 mmol, 201 mg) in anhydrous diethyl ether or THF (e.g., 5 mL). Add a small portion of this solution (~10%) to the magnesium.

-

Propagation: The reaction is initiated when the solution becomes cloudy and gentle refluxing begins. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[9]

-

Completion: After the addition is complete, stir the resulting dark grey/brown solution for an additional 30-60 minutes to ensure full conversion. The Grignard reagent is now ready for use.

Part B: Reaction with Cyclohexanone

-

Electrophile Addition: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Prepare a solution of cyclohexanone (0.95 equiv., 0.95 mmol, 93 mg) in anhydrous THF (2 mL) and add it dropwise to the Grignard reagent. The use of a slight excess of the Grignard reagent ensures full consumption of the ketone.

-

Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Quenching: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide intermediate and precipitates magnesium salts. Avoid using strong acids initially to prevent side reactions with the MOM ether.

-

Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting alcohol via column chromatography.

The Strategic Role and Cleavage of the MOM Protecting Group

The true elegance of using this compound lies in the ability to perform transformations at the bromine position and then, in a subsequent step, unveil the phenol. The MOM ether is stable to the basic and nucleophilic conditions of the reactions described above but can be readily cleaved under acidic conditions.[10][11]

Protocol: Acidic Deprotection of the MOM Ether

-

Setup: Dissolve the MOM-protected compound (e.g., 3-(methoxymethyl)-1,1'-biphenyl) in methanol (MeOH).

-

Acid Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA).

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C). Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, concentrate, and purify as needed.

Conclusion

This compound is a highly valuable reagent for the synthesis of complex organic molecules. Its utility stems from the orthogonal reactivity of its two key functional groups. The bromine atom provides a reliable entry point for powerful C-C bond-forming reactions, while the robust MOM ether effectively masks a phenolic hydroxyl group, which can be revealed later in the synthetic sequence. This strategic combination allows for the construction of intricate, functionalized aryl and biaryl scaffolds that are central to the development of new pharmaceuticals and advanced materials. The protocols and mechanistic insights provided herein serve as a comprehensive guide for harnessing the full synthetic potential of this versatile building block.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 1-Bromo-2-methoxy-3-methylbenzene: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development.

- Pragna group. (2025). Top 5 Uses of Bromo Benzene in Chemical Manufacturing.

- Guidechem. How is 1-Bromo-3,5-dimethoxybenzene Prepared and Used?.

- Wikipedia. Grignard reagent.

- ResearchGate. (2009). Synthesis of 1-bromo-3,4,5-trimethoxybenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 1-Bromo-3,5-dimethoxybenzene in Drug Discovery.

- Chemistry LibreTexts. (2024). Synthesis of Polysubstituted Benzenes.

- Google Patents. (1981).

- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism.

- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.

- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).

- ACS Omega. (2019).

- Sigma-Aldrich. This compound.

- Organic Chemistry Portal. Suzuki Coupling.

- Organic Chemistry Portal. MOM Ethers.

- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.

- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews.

- Google Patents. (2010). Process for the preparation of 1-bromo-3,5-dimethyl adamantane.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- Lubaev, A. E., et al. (2024).

- ResearchGate. (2001). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds.

- University of Michigan. The Grignard Reaction.

- IndiaMART. 3-Bromo Anisole for Synthesis (1-Bromo-3-Methoxybenzene).

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.

- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- CDH Fine Chemical. 3-Bromo Anisole for Synthesis (1-Bromo-3-Methoxybenzene).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pragnagroup.wordpress.com [pragnagroup.wordpress.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. MOM Ethers [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1-Bromo-3-(methoxymethyl)benzene